molecular formula C20H23NO3 B5102025 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine

4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine

Cat. No. B5102025
M. Wt: 325.4 g/mol
InChI Key: JLJIRHITEJQGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine, also known as BDM, is a chemical compound that has been extensively studied for its potential use in scientific research. BDM has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Mechanism of Action

The mechanism of action of 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine involves its ability to selectively disrupt lipid rafts. Lipid rafts are thought to play a role in signal transduction and other cellular processes by providing a platform for the assembly of signaling molecules. 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine disrupts lipid rafts by binding to cholesterol, which is a key component of lipid rafts. This binding leads to the displacement of other lipid raft-associated proteins and the subsequent disruption of lipid raft structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine are complex and varied. 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine has been shown to affect a variety of cellular processes, including signal transduction, membrane trafficking, and cell adhesion. 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine has also been shown to affect the function of various membrane proteins, including ion channels and transporters. In addition, 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine has been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine for lab experiments is its ability to selectively disrupt lipid rafts. This allows researchers to investigate the role of membrane fluidity in various biological processes. However, 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine also has some limitations. For example, 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, the effects of 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine on lipid rafts can be complex and difficult to interpret.

Future Directions

There are many potential future directions for research on 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine. One area of research that is particularly promising involves the use of 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine as a tool for investigating the role of membrane fluidity in various disease processes, including cancer and neurodegenerative diseases. In addition, there is a need for further research into the mechanism of action of 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine and its effects on various cellular processes. Finally, there is a need for the development of new and improved methods for synthesizing and purifying 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine.

Synthesis Methods

4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine can be synthesized through a multi-step process involving the reaction of 4-biphenylyloxyacetic acid with 2,6-dimethylmorpholine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to yield pure 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine.

Scientific Research Applications

4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine has been shown to have a variety of potential scientific research applications. One of the most promising areas of research involves the use of 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine as a tool for studying the role of membrane fluidity in various biological processes. 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine has been shown to selectively disrupt lipid rafts, which are membrane domains that are enriched in cholesterol and sphingolipids and are thought to play a role in signal transduction and other cellular processes. By selectively disrupting lipid rafts, 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine can be used to investigate the role of membrane fluidity in various biological processes.

properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-(4-phenylphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-15-12-21(13-16(2)24-15)20(22)14-23-19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11,15-16H,12-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJIRHITEJQGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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